molecular formula C10H10BrFO2 B13014410 Methyl 2-bromo-2-(4-fluorophenyl)propanoate

Methyl 2-bromo-2-(4-fluorophenyl)propanoate

Cat. No.: B13014410
M. Wt: 261.09 g/mol
InChI Key: LWWGWPRCLXYCCC-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(4-fluorophenyl)propanoate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of propanoic acid and contains both bromine and fluorine atoms, making it a halogenated ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(4-fluorophenyl)propanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(4-fluorophenyl)propanoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2-(4-fluorophenyl)propanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation reactions can convert the ester group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-2-(4-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-2-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3-(2-fluorophenyl)propanoate
  • Methyl 2-bromo-3-(4-fluorophenyl)propanoate
  • Methyl 2-bromo-2-(4-chlorophenyl)propanoate

Uniqueness

Methyl 2-bromo-2-(4-fluorophenyl)propanoate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties such as increased reactivity and potential for halogen bonding. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

methyl 2-bromo-2-(4-fluorophenyl)propanoate

InChI

InChI=1S/C10H10BrFO2/c1-10(11,9(13)14-2)7-3-5-8(12)6-4-7/h3-6H,1-2H3

InChI Key

LWWGWPRCLXYCCC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C(=O)OC)Br

Origin of Product

United States

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